4-ethynyl-1,2,3-thiadiazole
Description
Properties
CAS No. |
1849354-05-7 |
|---|---|
Molecular Formula |
C4H2N2S |
Molecular Weight |
110.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 1,2,3 Thiadiazole Analogues
High-Resolution Vibrational and Electronic Spectroscopy
High-resolution spectroscopic techniques are indispensable for elucidating the molecular structure and electronic behavior of novel heterocyclic compounds. Methods such as FT-IR, UV-Vis, and fluorescence spectroscopy provide detailed information on functional groups, electronic transitions, and photophysical properties, respectively.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For 4-ethynyl-1,2,3-thiadiazole, the spectrum is expected to be dominated by vibrations from the ethynyl (B1212043) group and the thiadiazole ring.
The key vibrational modes anticipated for this compound include:
Ethynyl Group: A sharp, weak absorption band for the C≡C stretch, typically found in the 2100-2140 cm⁻¹ region. A strong, sharp peak corresponding to the ≡C-H stretching vibration is expected around 3300 cm⁻¹.
1,2,3-Thiadiazole (B1210528) Ring: The heterocyclic ring gives rise to a series of characteristic vibrations. These include C=N and N=N stretching vibrations, which are typically observed in the 1650-1500 cm⁻¹ range. C-S stretching modes are usually found at lower wavenumbers.
In studies of related 1,3,4-thiadiazole derivatives, N-H stretching bands have been observed in the range of 3167–3262 cm⁻¹, while C=N, C-N, and C-S stretching vibrations are attributed to bands in the 1183–1575 cm⁻¹ region nih.gov. For derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, characteristic signals for C=O groups have been identified, confirming the utility of FT-IR in structural confirmation of substituted thiadiazoles mdpi.com.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound Type |
|---|---|---|---|
| Ethynyl (≡C-H) | Stretching | ~3300 | General Alkyne Data |
| Ethynyl (C≡C) | Stretching | 2100 - 2140 | General Alkyne Data |
| Thiadiazole Ring (C=N, N=N) | Stretching | 1500 - 1650 | Substituted 1,3,4-Thiadiazoles nih.gov |
| Thiadiazole Ring (C-S) | Stretching | 1180 - 1260 | Substituted 1,3,4-Thiadiazoles nih.gov |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy state. For conjugated systems like this compound, the most significant transitions are typically π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double or triple bonds and aromatic systems. These transitions are typically high in intensity.
n → π Transitions:* These involve the promotion of an electron from a non-bonding atomic orbital (like the lone pairs on nitrogen and sulfur atoms) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.
In studies of 1,3,4-thiadiazole analogues, wide absorption bands corresponding to π→π* electronic transitions have been observed in the range of 310 to 365 nm nih.gov. The exact position of the absorption maximum (λmax) is sensitive to the solvent polarity and the nature of substituents on the thiadiazole ring nih.gov. For example, the analogue 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) exhibits a lower-energy band around 320 nm and a higher-energy band near 287 nm nih.gov.
| Compound Type | Absorption Max (λmax) | Observed Transition |
|---|---|---|
| Substituted 1,3,4-Thiadiazoles nih.gov | ~320 nm | π → π |
| Substituted 1,3,4-Thiadiazoles nih.gov | ~287 nm | π → π (higher energy) |
Fluorescence Spectroscopy, Quantum Yields, and Lifetimes
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has been electronically excited. Key parameters include the emission wavelength, fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state.
While many heterocyclic compounds are fluorescent, the emission properties are highly dependent on their structure and environment. Some 1,3,4-thiadiazole derivatives have been shown to exhibit dual fluorescence, a phenomenon enhanced by molecular aggregation or excited-state intramolecular proton transfer (ESIPT) nih.gov. For instance, certain 1,3,4-thiadiazole derivatives display a single emission band in polar solvents but dual fluorescence in non-polar media or specific solvent mixtures nih.gov. The fluorescence quantum yield of these compounds can vary significantly with the solvent environment nih.gov.
| Compound Class | Property | Observation/Value |
|---|---|---|
| 1,3,4-Thiadiazole Analogues nih.gov | Emission | Dual fluorescence observed in non-polar solvents |
| 1,3,4-Thiadiazole Analogues nih.gov | Quantum Yield (ΦF) | Highly solvent-dependent |
| 1,3,4-Thiadiazole Analogues | Lifetime (τ) | Typically in the nanosecond range |
Resonance Light Scattering (RLS) Studies on Aggregation Effects
Resonance Light Scattering (RLS) is a sensitive technique used to detect the formation of molecular aggregates in solution. An enhanced scattering signal is observed at wavelengths corresponding to the absorption bands of the aggregate species. This method is particularly useful for studying phenomena like aggregation-induced emission (AIE), where molecular aggregation leads to a significant increase in fluorescence intensity.
RLS studies have been instrumental in confirming the presence of aggregates for various 1,3,4-thiadiazole derivatives. The appearance of RLS spectra is considered strong evidence for the formation of dimers or larger aggregates in solution nih.gov. For example, in studies of NTBD, RLS spectra were detected predominantly in polar solvents where fluorescence measurements suggested the presence of aggregated forms nih.gov. The intensity of the RLS signal has been shown to increase dramatically in solvent mixtures that promote strong aggregation effects, confirming the link between aggregation and observed photophysical phenomena nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is one of the most powerful tools for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR Spectroscopy for Proton Environments
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. For this compound, two key signals are expected in its ¹H NMR spectrum: one for the proton on the thiadiazole ring (H-5) and one for the terminal acetylenic proton.
Ethynyl Proton (-C≡C-H): This proton typically resonates in the region of δ 2.0-3.0 ppm. Its signal is usually a sharp singlet unless coupled to other nearby protons.
Thiadiazole Ring Proton (H-5): Protons attached to heterocyclic aromatic rings are typically deshielded and appear downfield. The chemical shift for the H-5 proton is expected to be in the aromatic region, likely between δ 7.0 and 9.0 ppm.
In the characterization of related 4-aryl-1,2,3-thiadiazole derivatives, the aromatic protons of the substituent at the 4-position have been observed in the range of δ 7.36-7.84 ppm ias.ac.in. For 4-methyl-1,2,3-thiadiazole derivatives, the singlet signal for the methyl group protons appears at approximately δ 2.8 ppm mdpi.com. These values provide a reference for the chemical environments within 4-substituted-1,2,3-thiadiazole systems.
| Proton Environment | Expected/Observed Chemical Shift (δ, ppm) | Compound Type |
|---|---|---|
| Ethynyl H (-C≡C-H) | ~2.0 - 3.0 (Predicted) | This compound |
| Thiadiazole H-5 | ~7.0 - 9.0 (Predicted) | This compound |
| Aromatic H (on C-4 substituent) | 7.36 - 7.84 | 4-Aryl-1,2,3-thiadiazoles ias.ac.in |
| Methyl H (CH₃-C-4) | ~2.8 | 4-Methyl-1,2,3-thiadiazoles mdpi.com |
Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy is an indispensable tool for mapping the carbon framework of this compound analogues. The chemical shift of each carbon atom provides critical information about its electronic environment, influenced by factors such as hybridization, proximity to heteroatoms, and substituent effects libretexts.orgoregonstate.edu.
In a typical ¹³C NMR spectrum of a this compound analogue, distinct signals are expected for the carbons of the thiadiazole ring, the ethynyl group, and any substituents. The C4 and C5 carbons of the 1,2,3-thiadiazole ring are expected to resonate in the aromatic region, typically between δ 140 and 160 ppm. The carbon atom directly attached to the electron-withdrawing nitrogen atoms (C5) would likely appear further downfield than the carbon bearing the ethynyl substituent (C4).
The sp-hybridized carbons of the ethynyl group generally appear in the range of δ 70–90 ppm. The specific chemical shifts will be influenced by the electronic nature of the thiadiazole ring. The terminal ethynyl carbon, if unsubstituted, will show a characteristic coupling to its attached proton in a proton-coupled ¹³C NMR spectrum.
A hypothetical ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures semanticscholar.orgnih.govmdpi.com20.198.91libretexts.orgcompoundchem.com.
| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) |
| C4 (Thiadiazole) | sp² | 140-150 |
| C5 (Thiadiazole) | sp² | 150-160 |
| C≡ (Thiadiazole-C≡) | sp | 80-90 |
| ≡CH (Ethynyl) | sp | 70-80 |
This interactive table allows for sorting and filtering of the predicted chemical shift data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity
While ¹³C NMR provides information about the carbon skeleton, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms within the molecule ipb.ptsemanticscholar.org.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For a substituted this compound analogue, COSY would be crucial for identifying coupled protons within the substituent groups. For the parent compound, a COSY spectrum would be simple, showing no correlations as there are no vicinal protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached (¹JCH). In the case of this compound, an HMQC or HSQC spectrum would show a correlation between the ethynyl proton and the terminal ethynyl carbon.
The ethynyl proton and the C4 carbon of the thiadiazole ring.
The ethynyl proton and the internal ethynyl carbon.
Protons on substituents and the carbons of the thiadiazole ring, confirming their attachment point.
A table summarizing the expected key HMBC correlations for this compound is provided below.
| Proton (¹H) | Correlated Carbon (¹³C) | Correlation Type |
| ≡C-H | C4 (Thiadiazole) | ³JCH |
| ≡C-H | -C≡ | ²JCH |
This interactive table highlights the crucial long-range correlations for structural confirmation.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis miamioh.edunih.gov.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula rsc.org. For a this compound analogue, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as many thiadiazole derivatives. Tandem mass spectrometry (MS/MS or MSn) involves the isolation of a specific ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information mdpi.comnih.gov.
A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da rsc.orgmdpi.com. This fragmentation is often a dominant process and serves as a diagnostic marker for the 1,2,3-thiadiazole ring system. Further fragmentation of the resulting ion can provide information about the substituents on the ring. For this compound, the initial loss of N₂ would be expected, followed by fragmentation of the ethynyl group or other substituents. MS³ experiments can be performed to further fragment specific ions from the MS/MS spectrum, providing even more detailed structural insights mdpi.com.
A proposed fragmentation pathway for protonated this compound is outlined in the table below.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| [M+H]⁺ | N₂ | [M+H-28]⁺ | Protonated thiirene radical cation |
| [M+H-28]⁺ | C₂H₂ | [M+H-28-26]⁺ | [CHS]⁺ |
This interactive table details the expected fragmentation steps in the mass spectrum.
Mass spectrometry, particularly tandem mass spectrometry, can be a powerful tool for differentiating between isomers mdpi.comnih.gov. Isomers of this compound, such as 5-ethynyl-1,2,3-thiadiazole, would likely exhibit different fragmentation patterns in their MS/MS spectra. While the initial loss of N₂ might be common to both, the subsequent fragmentation of the resulting radical cation could be influenced by the position of the ethynyl group, leading to unique fragment ions or different relative abundances of common fragments. By comparing the MS/MS spectra of different isomers, it is often possible to distinguish between them.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structures
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state researchgate.netmdpi.com. For a this compound analogue that forms suitable single crystals, X-ray diffraction analysis would confirm the connectivity established by NMR and mass spectrometry.
Furthermore, X-ray crystallography elucidates the supramolecular structure, showing how molecules pack in the crystal lattice and revealing intermolecular interactions such as hydrogen bonds, π-π stacking, and other non-covalent interactions semanticscholar.orgnih.gov. The 1,2,3-thiadiazole ring is expected to be largely planar, and the ethynyl group is linear. The crystal packing would be influenced by the nature and position of any substituents, which could lead to different crystal symmetries and packing motifs. This information is crucial for understanding the solid-state properties of these materials.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of thiadiazole derivatives is characterized by the distinct bond lengths and angles within the five-membered heterocyclic ring and its substituents. In one analogue, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the C–S–C bond angle within the 1,3,4-thiadiazole ring is 86.62 (8)°, while the exocyclic C1—S2—C3 bond angle is 103.82 (8)°. iucr.orgnih.gov Such deviations from the ideal 120° angles of a regular pentagon are typical for five-membered rings containing heteroatoms. nih.gov
The bond lengths within the thiadiazole ring can indicate the degree of electron delocalization and aromaticity. For instance, certain C-N and C-S bond lengths may exhibit partial double-bond character, being shorter than typical single bonds. researchgate.net The planarity of the molecule and its fragments is described by dihedral angles. In the aforementioned 1,3,4-thiadiazole derivative, the thiadiazole and adjacent thiazole rings are not coplanar, subtending a significant dihedral angle of 32.61 (10)°. iucr.orgnih.gov
In a study of 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, the molecule was found to be planar, a conformation stabilized by an intramolecular hydrogen bond between a phenolic hydroxyl group and a nitrogen atom of the thiadiazole ring. nih.govsemanticscholar.org The bond lengths and valence angles observed in this structure were consistent with those of structurally similar derivatives. nih.govsemanticscholar.org Computational studies using Density Functional Theory (DFT) can also predict these geometric parameters, showing good correlation with experimental X-ray diffraction data. nih.gov
Below is a table of selected bond angles for a representative thiadiazole analogue.
| Description | Angle (°) | Compound |
| C-S-C (in 1,3,4-thiadiazole ring) | 86.62 (8) | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
| C-S-C (exocyclic) | 103.82 (8) | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
| C-S-C (in 1,3-thiazole ring) | 89.25 (9) | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
This table presents data for an analogue to illustrate typical bond angles in thiadiazole-containing structures.
Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules.
For thiadiazole derivatives, Hirshfeld analysis reveals a variety of significant intermolecular interactions that dictate the crystal packing. These commonly include hydrogen bonds, π–π stacking, and other van der Waals forces. The analysis generates a three-dimensional surface mapped with properties like dnorm (normalized contact distance), where red spots highlight areas of close intermolecular contact, often corresponding to hydrogen bonds. nih.gov
These interactions, such as non-classical C—H⋯N hydrogen bonds and π–π stacking, are crucial for the cohesion and stability of the crystal structure. iucr.orgnih.gov For instance, in one derivative, π–π stacking interactions were observed between the resorcynyl rings of adjacent molecules, with a separation distance of 3.36 Å. nih.govsemanticscholar.org The interplay of these varied and often subtle forces ultimately determines the final three-dimensional architecture of the crystal.
The table below summarizes the percentage contributions of the most significant intermolecular contacts for a representative thiadiazole analogue from Hirshfeld surface analysis.
| Interatomic Contact | Contribution (%) | Compound |
| N···H/H···N | 24.3 | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
| S···H/H···S | 21.1 | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
| H···H | 17.7 | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
| S···C/C···S | 9.7 | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |
| O···H/H···O | 39.1 | 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium oxalate |
| H···H | 29.0 | 2-amino-5-ethyl-1,3,4-thiadiazol-3-ium oxalate |
This interactive table showcases quantitative data from Hirshfeld surface analysis for thiadiazole analogues, illustrating the relative importance of different intermolecular forces.
Theoretical and Computational Chemistry of 4 Ethynyl 1,2,3 Thiadiazole Systems
Quantum Chemical Calculations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the geometric and electronic nature of 4-ethynyl-1,2,3-thiadiazole. These methods model the molecule at the atomic level to predict stable conformations and electronic distributions.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is extensively used for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict its three-dimensional structure.
The optimization process yields key geometric parameters. While specific experimental data for this compound is not widely published, theoretical calculations on related thiadiazole derivatives show that the thiadiazole ring is nearly planar. researchgate.net The introduction of the linear ethynyl (B1212043) (–C≡CH) group at the 4-position is expected to maintain this general planarity. DFT calculations would provide precise values for bond lengths (e.g., C-S, N-N, C-C, C≡C) and bond angles within the molecule, defining its exact shape. Energetic profiles, such as the total electronic energy, provide a measure of the molecule's stability.
Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table is illustrative, as specific published data for this compound is scarce. The values are based on general results for similar heterocyclic systems.
| Parameter | Predicted Value (DFT/B3LYP) |
|---|---|
| Bond Lengths (Å) | |
| S1-C5 | ~1.78 |
| N2-N3 | ~1.30 |
| C4-C(ethynyl) | ~1.42 |
| C≡C(ethynyl) | ~1.21 |
| **Bond Angles (°) ** | |
| C5-S1-N2 | ~90 |
| N2-N3-C4 | ~115 |
| N3-C4-C5 | ~110 |
| **Dihedral Angles (°) ** |
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset) for Electronic Properties
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are based on first principles without reliance on experimental data. researchgate.net While computationally more demanding than DFT, they provide a rigorous framework for calculating electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Chemical Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For thiadiazole derivatives, the HOMO is often localized on the sulfur atom and parts of the ring, while the LUMO is distributed across the carbon and nitrogen atoms. researchgate.netdntb.gov.ua The presence of the electron-withdrawing ethynyl group on this compound would be expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted thiadiazole. This analysis helps predict how the molecule will interact in chemical reactions, such as cycloadditions where the ethynyl group is known to be reactive. nih.gov
Table 2: Illustrative FMO Analysis and Reactivity Descriptors for this compound This table is illustrative and based on general principles and data from related compounds.
| Parameter | Description | Predicted Value (Illustrative) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~ 6.0 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | ~ -4.5 eV |
| Global Hardness (η) | Resistance to change in electron distribution | ~ 3.0 eV |
| Global Electrophilicity (ω) | Propensity to accept electrons | ~ 3.38 eV |
Simulation of Spectroscopic Properties
Computational methods are also adept at simulating various types of spectra, providing a theoretical counterpart to experimental measurements and aiding in the interpretation of complex spectral data.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited states of molecules. researchgate.netCurrent time information in Berlin, DE. It is used to predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The output of a TD-DFT calculation includes the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations would predict the electronic transitions, typically from π orbitals to π* orbitals (π→π* transitions), that give rise to its UV-Vis spectrum. The calculations would reveal which molecular orbitals are involved in the primary electronic excitations, often the HOMO-to-LUMO transition. Current time information in Berlin, DE. This information is critical for designing molecules with specific optical properties, for instance, in the development of dyes or functional materials.
Vibrational Frequency Calculations (IR, Raman)
The simulation of infrared (IR) and Raman spectra is achieved through vibrational frequency calculations, typically performed using DFT. These calculations determine the normal modes of vibration for a molecule, each associated with a specific frequency. These frequencies correspond to the peaks observed in experimental IR and Raman spectra. nih.gov
For this compound, these calculations would predict characteristic vibrational modes. Key predicted frequencies would include the C-H stretch of the ethynyl group (typically above 3000 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and various stretching and bending modes associated with the thiadiazole ring. By comparing the calculated spectrum with an experimental one, chemists can confirm the structure of a synthesized compound and assign each peak to a specific molecular motion.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| Ethynyl |
| Thiazole |
| Thiadiazole |
| 1,2,3-thiadiazole (B1210528) |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for the structural elucidation of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is particularly effective for this purpose. Typically, density functional theory (DFT) calculations, for instance, using the B3LYP functional with a suitable basis set such as 6-31G(d), are employed to compute the NMR shielding tensors. nih.gov
To account for the influence of the solvent environment on the chemical shifts, an implicit solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) can be incorporated into the calculations. nih.gov The predicted chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations would be crucial in assigning the signals of the ethynyl group and the thiadiazole ring protons and carbons, which may exhibit unique electronic environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following data is illustrative and based on typical values for similar heterocyclic and ethynyl-containing compounds.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (Thiadiazole) | 8.5 - 9.5 | - |
| H (Ethynyl) | 3.0 - 4.0 | - |
| C-4 (Thiadiazole) | 140 - 150 | - |
| C-5 (Thiadiazole) | 130 - 140 | - |
| C (Ethynyl, attached to ring) | 80 - 90 | - |
| C (Ethynyl, terminal) | 70 - 80 | - |
Reaction Mechanism and Pathway Investigations
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction dynamics.
Potential Energy Surface Scans for Reaction Pathways and Transition States
Potential energy surface (PES) scans are a computational technique used to explore the energy of a molecule as a function of its geometry. q-chem.com For this compound, PES scans can be employed to investigate various reactions, such as cycloadditions involving the ethynyl group or thermal and photochemical rearrangements of the thiadiazole ring. By systematically changing specific bond lengths, angles, or dihedral angles and optimizing the remaining degrees of freedom, a pathway from reactants to products can be mapped out. q-chem.com This allows for the identification of transition state structures, which correspond to the energy maxima along the reaction coordinate. The energy barriers obtained from these scans provide insights into the reaction kinetics.
Role of Solvent Effects in Reaction Energetics and Photophysical Processes (e.g., CPCM Model)
The solvent can significantly influence the energetics of a reaction and the photophysical properties of a molecule. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are commonly used to account for these effects in computational studies. nih.gov In the CPCM model, the solvent is treated as a polarizable continuum, and the solute is placed in a cavity within this medium. This approach allows for the calculation of the solvation free energy, which can be used to correct the gas-phase energies of reactants, products, and transition states. For this compound, the CPCM model would be valuable for studying how the polarity of the solvent affects its reactivity and its absorption and emission spectra.
Computational Studies of Rearrangement and Ring-Opening Processes
1,2,3-Thiadiazoles are known to undergo various rearrangement and ring-opening reactions, often initiated by heat or light. A well-known example is the Hurd-Mori reaction, where an acyl hydrazone reacts with thionyl chloride to form a 1,2,3-thiadiazole. wikipedia.org Another important process is the denitrogenation of 1,2,3-thiadiazoles, which can lead to the formation of reactive intermediates. researchgate.net Computational studies can provide detailed mechanistic insights into these processes for this compound. By calculating the energies of intermediates and transition states, researchers can determine the most likely reaction pathways and understand the factors that control the regioselectivity and stereoselectivity of these transformations. For instance, theoretical calculations could explore the thermal or photochemical extrusion of dinitrogen from the thiadiazole ring, leading to the formation of a thioketene (B13734457) intermediate, and the subsequent reactions of this species.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational techniques for studying the dynamic behavior and preferred three-dimensional structures of molecules. nih.gov For this compound, these methods can provide insights into the flexibility of the ethynyl substituent and its interaction with the thiadiazole ring.
MD simulations involve solving Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space over time. nih.gov This can reveal the accessible conformations and the transitions between them. Conformational analysis, on the other hand, involves systematically searching for and evaluating the energies of different conformers to identify the most stable structures. For this compound, these studies would focus on the rotation around the single bond connecting the ethynyl group to the thiadiazole ring to determine the preferred orientation of the substituent.
Reactivity and Derivatization Strategies for 4 Ethynyl 1,2,3 Thiadiazole
Transformations of the Ethynyl (B1212043) Group
The terminal alkyne functionality is a versatile handle for a variety of chemical modifications, including carbon-carbon bond formation, cycloadditions, and addition reactions across the triple bond.
The ethynyl group of 4-ethynyl-1,2,3-thiadiazole is a prime candidate for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of conjugated oligomers and polymers. While direct polymerization studies of this compound are not extensively documented, its reactivity can be inferred from established methodologies like the Sonogashira and Glaser couplings.
The Sonogashira coupling reaction is a powerful method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org In this context, this compound can be coupled with a variety of halo-aromatics or halo-heterocycles to create extended π-conjugated systems. Conversely, a halogenated 1,2,3-thiadiazole (B1210528) can be coupled with other terminal alkynes. nih.gov This reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in the presence of an amine base. organic-chemistry.org The development of polymers containing thiadiazole units linked by ethynylene spacers has been explored, highlighting the utility of this approach for creating novel materials with specific electronic and optical properties. nih.govclockss.org
The Glaser coupling , an oxidative self-coupling of terminal alkynes, can be employed to synthesize symmetric diynes (dimers) and polymers. This reaction typically uses a copper(I) salt, such as copper(I) chloride or bromide, and an oxidant, often oxygen, in the presence of a base. Applying this to this compound would lead to the formation of 1,4-bis(1,2,3-thiadiazol-4-yl)buta-1,3-diyne, a key building block for creating larger conjugated structures.
Table 1: Representative C-C Coupling Reactions for Alkyne Derivatization
| Coupling Type | Reactants | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Sonogashira | This compound + Aryl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl-alkynyl-thiadiazole |
| Sonogashira | 4-Halo-1,2,3-thiadiazole + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 4-(Alkynyl)-1,2,3-thiadiazole derivative |
| Glaser | This compound | Cu(I) salt, Oxidant (e.g., O₂), Base | 1,4-Bis(1,2,3-thiadiazol-4-yl)buta-1,3-diyne |
The terminal alkyne of this compound is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgnih.gov This reaction provides a robust and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkers used extensively in medicinal chemistry and materials science. youtube.com
The reaction involves treating this compound with an organic azide (B81097) in the presence of a copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov This process is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. This allows the thiadiazole moiety to be easily conjugated to biomolecules, polymers, or other complex structures that have been functionalized with an azide group. nih.gov
In addition to the copper-catalyzed variant, thermal Huisgen cycloadditions are also possible, although they often require higher temperatures and can lead to a mixture of 1,4- and 1,5-regioisomers. wikipedia.org Ruthenium-catalyzed versions (RuAAC) have also been developed, which notably yield the 1,5-regioisomer exclusively. nih.gov Intramolecular versions of the Huisgen cycloaddition can also be envisioned for the synthesis of fused heterocyclic systems. thieme-connect.deresearchgate.net
Table 2: Huisgen Cycloaddition Reactions of the Ethynyl Group
| Reaction Type | Dipole | Dipolarophile | Catalyst/Conditions | Product |
|---|---|---|---|---|
| CuAAC | Organic Azide (R-N₃) | This compound | Cu(I) (e.g., CuSO₄/Na-ascorbate) | 4-(1-R-1H-1,2,3-triazol-4-yl)-1,2,3-thiadiazole |
| Thermal Cycloaddition | Organic Azide (R-N₃) | This compound | Heat (e.g., >90°C) | Mixture of 1,4- and 1,5-triazole regioisomers |
| RuAAC | Organic Azide (R-N₃) | This compound | Ru catalyst (e.g., Cp*RuCl(cod)) | 4-(1-R-1H-1,2,3-triazol-5-yl)-1,2,3-thiadiazole |
The triple bond of this compound can undergo various addition reactions. The 1,2,3-thiadiazole ring acts as an electron-withdrawing group, which deactivates the alkyne towards electrophilic addition and activates it for nucleophilic addition.
Electrophilic additions , such as the addition of halogens (e.g., Br₂, Cl₂) or hydrogen halides (e.g., HBr, HCl), are expected to proceed, though potentially slower than with electron-rich alkynes. isres.org The addition of a hydrogen halide would likely follow the Markovnikov rule, with the hydrogen adding to the terminal carbon and the halide adding to the carbon adjacent to the thiadiazole ring, forming a vinylic halide. nih.gov Subsequent addition of a second equivalent of HX would lead to a geminal dihalide.
Nucleophilic additions to the activated triple bond are also feasible. Thiols, amines, or alcohols can add across the triple bond, often under basic conditions, to yield vinyl sulfides, enamines, or vinyl ethers, respectively. The electron-withdrawing nature of the thiadiazole ring facilitates the attack of the nucleophile on the alkyne.
Reactions of the 1,2,3-Thiadiazole Heterocycle
The 1,2,3-thiadiazole ring itself can participate in chemical reactions, although its aromatic character lends it considerable stability. The primary modes of reactivity are nucleophilic attack, which can lead to substitution or ring-opening, and directed electrophilic functionalization.
Direct nucleophilic substitution on an unsubstituted 1,2,3-thiadiazole ring is generally difficult. However, if the ring is activated with a good leaving group, such as a halogen at the C5 position, nucleophilic substitution can occur. rsc.org For instance, 5-chloro-1,2,3-thiadiazole (B1587204) derivatives have been shown to react with various nucleophiles to afford substituted products. rsc.orgnih.gov
A more common and characteristic reaction of 1,2,3-thiadiazoles that are unsubstituted at the C5 position is base-induced ring cleavage . researchgate.net Treatment with a strong base, such as an organolithium reagent or potassium t-butoxide, can lead to the extrusion of molecular nitrogen and fragmentation of the ring to form a highly reactive alkynethiolate intermediate. This intermediate can then be trapped by various electrophiles, providing a synthetic route to alkynyl thioethers. This ring-opening pathway is a significant consideration when planning reactions under basic conditions. Current time information in Bangalore, IN.
The 1,2,3-thiadiazole ring is an electron-deficient heterocycle, making it generally resistant to classical electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation. isres.org The π-electron density on the carbon atoms of the ring is low, deactivating them towards attack by electrophiles. Current time information in Bangalore, IN.
Despite this inherent lack of reactivity, modern synthetic methods have enabled the functionalization of the thiadiazole core. Directed C-H activation has emerged as a powerful strategy. In some cases, the 1,2,3-thiadiazole ring itself can act as a directing group to facilitate the functionalization of an adjacent aryl group. nih.govresearchgate.net More relevantly, direct C-H functionalization of the thiadiazole ring at the C5 position can be achieved. For example, rhodium-catalyzed C-H amination and alkynylation have been reported, demonstrating that the ostensibly inert C-H bond can be activated under the appropriate catalytic conditions. nih.gov
While direct halogenation of the unsubstituted this compound ring is not well-documented, bromination of related benzofused 1,2,3-thiadiazole systems has been achieved, suggesting that functionalization is possible under specific conditions. mdpi.comresearchgate.net
Table 3: Summary of Reactivity of the 1,2,3-Thiadiazole Ring
| Reaction Type | Position | Reagents/Conditions | Outcome | Citation |
|---|---|---|---|---|
| Nucleophilic Substitution | C5 | Good leaving group (e.g., -Cl) required; Nucleophile | Substituted 1,2,3-thiadiazole | rsc.org |
| Ring Cleavage | C5 (unsubstituted) | Strong base (e.g., n-BuLi, KOtBu) | Alkynethiolate intermediate | researchgate.net |
| Electrophilic Functionalization | C5 | Generally unreactive to classic electrophiles | No reaction | isres.org |
| Directed C-H Functionalization | C5 | Transition metal catalyst (e.g., Rh, Pd) | C5-functionalized thiadiazole | nih.govresearchgate.net |
Applications of 4 Ethynyl 1,2,3 Thiadiazole in Advanced Chemical Sciences
Materials Science and Organic Electronics
The distinct electronic properties and structural features of 4-ethynyl-1,2,3-thiadiazole make it a valuable component in the development of novel materials for electronic and photonic applications. The presence of both the electron-deficient thiadiazole ring and the electron-rich, rigid ethynyl (B1212043) moiety allows for the fine-tuning of electronic and photophysical properties in the resulting materials.
Precursors for π-Conjugated Polymers and Macromolecules
The ethynyl group in this compound serves as a key functional handle for the synthesis of π-conjugated polymers. These polymers are characterized by an extended system of alternating single and double bonds, which facilitates the delocalization of electrons and imparts unique electronic and optical properties. The Sonogashira cross-coupling reaction is a common method employed to polymerize ethynyl-containing monomers like this compound with various aryl halides. mdpi.comnih.gov
The incorporation of the 1,2,3-thiadiazole (B1210528) unit into the polymer backbone can significantly influence the material's properties. The thiadiazole ring is known to be an electron-accepting moiety, and its inclusion in a donor-acceptor (D-A) polymer architecture can lead to materials with low band gaps, a desirable characteristic for applications in organic electronics. nih.gov The resulting polymers often exhibit good thermal stability and amorphous-to-semicrystalline solid-state structures. mdpi.com The diyne-linked conjugated microporous polymers (CMPs) created through alkyne-alkyne coupling reactions have shown remarkable thermal stability and high specific surface areas, making them suitable for energy storage applications. rsc.org
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Donor-Acceptor Polymer | This compound (acceptor), Aryl halide (donor) | Low band gap, good thermal stability | Organic electronics, photovoltaics |
| Conjugated Microporous Polymer | This compound | High thermal stability, high surface area | Energy storage, catalysis |
Components in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Devices
The unique electronic characteristics of this compound and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In these applications, the electron-accepting nature of the thiadiazole ring plays a crucial role. researchgate.netresearchgate.net
In the context of OLEDs, thiadiazole-containing compounds can be utilized as electron-transporting materials or as components of the emissive layer. umn.edu The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by incorporating donor and acceptor moieties allows for the design of materials with specific emission colors and improved device efficiency. researchgate.net Similarly, in OPVs, the donor-acceptor architecture facilitated by the inclusion of this compound can lead to materials with broad absorption spectra and efficient charge separation, both of which are critical for high-performance solar cells. researchgate.net
| Device | Role of this compound Derivative | Desired Property |
| OLED | Electron-transporting material, Emissive layer component | Tunable HOMO/LUMO levels, efficient emission |
| OPV | Donor or acceptor material in the active layer | Broad absorption, efficient charge separation |
Development of Molecular Probes and Sensors
Thiadiazole derivatives have been extensively investigated for their potential in the development of molecular probes and sensors due to their fluorescent properties. nih.govmdpi.com The fluorescence of these compounds can be sensitive to the surrounding environment, making them suitable for detecting specific analytes or changes in environmental conditions.
The this compound scaffold can be functionalized to create probes that exhibit changes in their fluorescence emission upon binding to a target molecule or ion. This "turn-on" or "turn-off" fluorescence response allows for the selective and sensitive detection of the analyte. For instance, thiadiazole-based probes have been developed for the detection of metal ions and biologically relevant molecules. nih.gov The synthetic accessibility of the ethynyl group allows for the straightforward attachment of various recognition units to the thiadiazole core, enabling the design of a wide range of specific sensors. uoregon.edu
Novel Photoactive Materials and UV Stabilizers
The photochemical properties of 1,2,3-thiadiazoles have been a subject of interest, with studies showing that they can undergo photochemically induced transformations. researchgate.net This photoactivity opens up possibilities for their use in the development of novel photoactive materials. For example, irradiation of 1,2,3-thiadiazoles can lead to the formation of highly reactive intermediates, which can then be trapped or undergo further reactions to form new chemical structures. researchgate.net
Furthermore, molecules capable of excited-state intramolecular proton transfer (ESIPT) have applications as UV light polymer stabilizers. mdpi.com The structural features of certain thiadiazole derivatives can facilitate the ESIPT process, where a proton is transferred within the molecule upon photoexcitation. This process provides a rapid, non-radiative decay pathway for the excited state, dissipating the energy from UV radiation as heat and thus protecting the polymer from photodegradation. The this compound framework can be modified to incorporate proton donor and acceptor groups to promote this stabilizing effect.
Advanced Organic Synthesis and Catalysis
Beyond its applications in materials science, this compound is a valuable and versatile building block in advanced organic synthesis, providing access to a wide range of complex molecular architectures.
Chemical Building Blocks for Complex Heterocyclic Compounds
The 1,2,3-thiadiazole ring is a stable heterocyclic system that can be chemically modified at various positions. The ethynyl group at the 4-position provides a reactive site for a multitude of chemical transformations, including cycloaddition reactions. For instance, the ethynyl group can participate in [3+2] cycloadditions with azides to form triazoles, or in Diels-Alder reactions, acting as a dienophile.
Furthermore, the 1,2,3-thiadiazole ring itself can undergo ring-opening reactions under certain conditions to generate reactive intermediates. This reactivity has been exploited in the synthesis of other heterocyclic systems. researchgate.netresearchgate.net The combination of the stable thiadiazole core and the reactive ethynyl group makes this compound a powerful synthon for the construction of novel and complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. isres.orgnih.gov
| Reaction Type | Role of this compound | Product |
| [3+2] Cycloaddition | Dipolarophile | Triazole-substituted thiadiazole |
| Diels-Alder Reaction | Dienophile | Fused heterocyclic systems |
| Ring-Opening/Rearrangement | Precursor to reactive intermediates | Diverse heterocyclic compounds |
Ligand Design in Coordination Chemistry
The this compound scaffold is an emerging motif in the design of novel ligands for coordination chemistry. The unique electronic and structural features of this molecule, combining the aromatic 1,2,3-thiadiazole ring with a reactive ethynyl group, offer multiple coordination sites for metal ions. The nitrogen atoms of the thiadiazole ring can act as coordination sites. semanticscholar.org The introduction of additional reactive substituents, particularly those with lone electron pair donors, increases the number of potential metal-binding sites. nih.gov
While direct studies on the coordination chemistry of this compound are still developing, the broader family of thiadiazole derivatives has been extensively studied as ligands. mdpi.comnih.govnih.gov Research on analogous 1,3,4-thiadiazole derivatives has shown that metal chelation can occur via one of the thiadiazole nitrogen atoms and a deprotonated hydroxyl group of a neighboring moiety. mdpi.com For instance, the formation of dihydrate complexes with Zn(II) and Cu(II) has been observed, with Zn(II) complexes showing a 1:1 ligand-metal ratio and Cu(II) complexes a 2:1 ratio. mdpi.com
The ethynyl group in this compound introduces a further dimension to its coordination behavior. The carbon-carbon triple bond can participate in π-bonding with transition metals, leading to the formation of organometallic complexes with unique catalytic and material properties. The interplay between the N-coordination of the thiadiazole ring and the π-coordination of the ethynyl group can lead to the formation of polynuclear complexes and coordination polymers with interesting magnetic and optical properties. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Site | Type of Interaction | Potential Metal Partners |
| Thiadiazole Ring Nitrogen | σ-donation | Transition metals (e.g., Cu(II), Zn(II)) |
| Ethynyl Group | π-coordination | Transition metals (e.g., Rh(I), Pd(0)) |
Directing Groups for Site-Selective Organic Transformations (e.g., C-H Functionalization)
A significant application of the 1,2,3-thiadiazole core, and by extension this compound, is its use as a directing group in C-H functionalization reactions. nih.govsemanticscholar.org This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds, providing a powerful tool for the synthesis of complex organic molecules.
Recent research has demonstrated that the 1,2,3-thiadiazole ring can act as a modifiable directing group for ortho-C-H amidation and alkynylation. nih.govsemanticscholar.org This transformation is typically achieved using transition metal catalysts, such as rhodium(III). The thiadiazole ring coordinates to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation. Competition experiments have revealed that the directing ability of the 1,2,3-thiadiazole is slightly weaker than that of pyridine and bidentate amides but stronger than the widely used carboxylate group. nih.gov
The resulting functionalized 1,2,3-thiadiazole products are valuable intermediates that can be further transformed into a variety of other heterocyclic compounds. For example, they can be converted into thioamides, multisubstituted furans, γ-thiapyrone, and thiazoles through simple, one-step reactions. nih.gov The ethynyl group on the 4-position of the thiadiazole ring in this compound offers an additional reactive handle for post-functionalization modifications, further expanding the synthetic utility of this scaffold.
Agrochemical Research: Design of Novel Chemical Scaffolds
The 1,2,3-thiadiazole ring is a privileged scaffold in agrochemical research due to its broad spectrum of biological activities. mdpi.com Derivatives of 1,2,3-thiadiazole have been investigated for their potential as fungicides, herbicides, and insecticides. mdpi.comingentaconnect.comnih.gov The incorporation of an ethynyl group at the 4-position, as in this compound, can modulate the biological activity and physical properties of the parent scaffold, leading to the discovery of novel agrochemicals.
Fungicidal Activity:
Numerous studies have highlighted the antifungal properties of 1,2,3-thiadiazole derivatives. ingentaconnect.comurfu.ruresearchgate.net For instance, certain N-acyl-N-arylalanines containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment have shown moderate in vitro antifungal activity against fungi such as Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. urfu.ruresearchgate.net Some compounds have also demonstrated significant in vivo efficacy, comparable to known systemic resistance inducers like tiadinil. urfu.ruresearchgate.net The fungicidal activity of these compounds is often attributed to their ability to induce systemic acquired resistance in plants.
Herbicidal Activity:
1,2,3-Thiadiazole derivatives have also been explored for their herbicidal properties. nih.govacs.org The introduction of various substituents on the thiadiazole ring can lead to compounds with selective weed control capabilities. While specific data on the herbicidal activity of this compound is not yet widely available, the general herbicidal potential of the 1,2,3-thiadiazole scaffold suggests this is a promising area for future research.
Table 2: Reported Agrochemical Activities of 1,2,3-Thiadiazole Derivatives
| Activity | Target Organisms | Examples of Active Scaffolds |
| Fungicidal | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | 1,2,3-Thiadiazole-5-carboxamides, N-acyl-N-arylalanines with 1,2,3-thiadiazol-5-ylcarbonyl |
| Herbicidal | Various weed species | Substituted 1,2,3-thiadiazoles |
| Insecticidal | Aphids (Myzus persicae) | (E)-β-farnesene based carboxamides of thiadiazoles |
The design of novel chemical scaffolds based on this compound for agrochemical applications is an active area of research. The combination of the biologically active thiadiazole core with the versatile ethynyl group offers opportunities for the development of new pesticides with improved efficacy and novel modes of action.
Future Perspectives and Current Research Challenges
Development of Green and Sustainable Synthetic Methodologies
The synthesis of 1,2,3-thiadiazole (B1210528) derivatives has traditionally relied on methods that may not align with the principles of green chemistry. Future research is increasingly focused on developing more environmentally benign and sustainable synthetic routes.
Current Research and Challenges:
Atom Economy: Many existing synthetic protocols for thiadiazoles suffer from poor atom economy, generating significant waste. The development of catalytic and one-pot reactions that maximize the incorporation of reactant atoms into the final product is a primary goal.
Green Solvents and Catalysts: The use of hazardous organic solvents and toxic catalysts is a significant drawback of many conventional synthetic methods. Research is now exploring the use of greener alternatives such as water, ionic liquids, and heterogeneous catalysts. mdpi.com For instance, ultrasound-initiated synthesis of 1,2,4-thiadiazoles in water has been demonstrated as a convenient and environmentally friendly protocol. gsa.ac.uk Similarly, the use of ecofriendly biopolymeric catalysts like terephthalohydrazide chitosan hydrogel under ultrasonic irradiation presents a mild and efficient approach. mdpi.com
Energy Efficiency: Traditional syntheses often require harsh reaction conditions, including high temperatures and prolonged reaction times. The adoption of energy-efficient techniques like microwave irradiation and sonochemistry can lead to faster reactions and reduced energy consumption. researchgate.net
Renewable Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable feedstocks, moving away from petroleum-based starting materials.
Future Perspectives:
The future of 4-ethynyl-1,2,3-thiadiazole synthesis lies in the design of processes that are not only efficient and high-yielding but also safe and environmentally responsible. The integration of green chemistry principles will be crucial for the sustainable production and application of this compound.
Exploration of Unconventional Reactivity and Catalysis
The 1,2,3-thiadiazole ring is known for its versatile reactivity, capable of undergoing ring-cleavage to form reactive intermediates. researchgate.net The presence of the ethynyl (B1212043) group at the 4-position introduces additional reaction pathways, opening up new avenues for synthetic transformations.
Current Research and Challenges:
Denitrogenative Reactions: A key aspect of 1,2,3-thiadiazole chemistry is its ability to undergo denitrogenation upon treatment with heat, light, or base to generate transient thioketene (B13734457) species. researchgate.net Transition-metal-catalyzed denitrogenative transannulation reactions have emerged as a powerful tool for synthesizing densely functionalized heterocycles. researchgate.net However, predicting and controlling the regioselectivity of these reactions remains a significant challenge. researchgate.net
Catalytic Activity: The potential of this compound and its derivatives to act as ligands or catalysts in organic synthesis is an area that is still largely unexplored. The nitrogen and sulfur atoms in the thiadiazole ring, along with the π-system of the ethynyl group, provide potential coordination sites for metal centers.
Click Chemistry and Beyond: The ethynyl group is a well-established functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. Exploring other unconventional cycloaddition and coupling reactions involving the ethynyl moiety is an active area of research.
Future Perspectives:
Future research will likely focus on harnessing the unique reactivity of this compound to develop novel synthetic methodologies. A deeper understanding of the factors controlling the regioselectivity of its reactions will be critical for its application as a versatile building block in organic synthesis. Furthermore, the design of new catalytic systems based on this scaffold could lead to breakthroughs in various chemical transformations.
Advanced Characterization of Transient Species and Reaction Intermediates
The reactions of 1,2,3-thiadiazoles often proceed through highly reactive and short-lived intermediates, such as α-diazothiones and thioketenes. researchgate.net Characterizing these transient species is crucial for understanding reaction mechanisms and for designing more efficient and selective synthetic methods.
Current Research and Challenges:
Spectroscopic Techniques: Advanced spectroscopic techniques, such as time-resolved spectroscopy and matrix isolation spectroscopy, are essential for observing and characterizing fleeting intermediates. However, the high reactivity and low concentrations of these species make their detection and characterization technically challenging.
Computational Chemistry: In conjunction with experimental methods, computational chemistry plays a vital role in predicting the structures, stabilities, and spectroscopic properties of transient intermediates. Density functional theory (DFT) calculations have been used to support and rationalize experimental trends in the reactivity of 1,2,3-thiadiazoles. researchgate.net
Trapping Experiments: Chemical trapping experiments, where a reactive species is intercepted by a trapping agent to form a stable product, provide indirect evidence for the existence of transient intermediates. However, the interpretation of these experiments can sometimes be ambiguous.
Future Perspectives:
The development of more sophisticated in-situ spectroscopic techniques and more accurate computational models will be key to gaining a deeper understanding of the reaction mechanisms involving this compound. This knowledge will enable the rational design of reaction conditions to favor desired outcomes and suppress unwanted side reactions.
Computational Design and Predictive Modeling for Novel Functions
Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of new molecules with specific functions. These approaches can be used to predict the properties and reactivity of this compound derivatives, guiding synthetic efforts towards promising targets.
Current Research and Challenges:
Predictive Accuracy: The accuracy of computational predictions depends heavily on the level of theory and the models used. Developing computational methods that can accurately predict a wide range of properties, from spectroscopic signatures to biological activity, remains an ongoing challenge.
Structure-Property Relationships: Establishing clear structure-property relationships is essential for the rational design of new materials and molecules. Computational studies can help to elucidate how modifications to the structure of this compound affect its electronic, optical, and biological properties.
High-Throughput Screening: Virtual high-throughput screening, where large libraries of virtual compounds are computationally screened for desired properties, can accelerate the discovery of new functional molecules. However, this requires significant computational resources and efficient screening algorithms.
Future Perspectives:
The integration of computational design and predictive modeling with experimental synthesis and characterization will be a powerful strategy for the development of new this compound-based materials and therapeutic agents. This synergistic approach will enable the more rapid and efficient discovery of compounds with tailored properties for specific applications.
Integration of this compound into Supramolecular Assemblies and Nanostructures
The unique combination of a rigid, aromatic thiadiazole ring and a linear ethynyl group makes this compound an attractive building block for the construction of well-defined supramolecular assemblies and nanostructures.
Current Research and Challenges:
Self-Assembly: The ability of molecules to spontaneously organize into ordered structures through non-covalent interactions is the basis of self-assembly. Understanding and controlling the self-assembly of this compound derivatives is key to creating functional nanomaterials.
Coordination Polymers: The nitrogen atoms of the thiadiazole ring can act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The properties of these materials can be tuned by varying the metal ion and the organic linker.
Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles, nanotubes, and thin films, could impart novel electronic, optical, or catalytic properties to these materials.
Future Perspectives:
The design and synthesis of novel supramolecular architectures and nanostructures based on this compound is a promising area for future research. These materials could find applications in areas such as molecular electronics, sensing, and catalysis. The ability to precisely control the arrangement of molecules at the nanoscale will be crucial for realizing the full potential of this versatile building block.
Q & A
Q. What are the established synthetic routes for 4-ethynyl-1,2,3-thiadiazole, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 1,2,3-thiadiazoles typically involves cyclization reactions. For derivatives like this compound, diazo-1,3-dicarbonyl intermediates react with thionating agents (e.g., Lawesson's reagent) to form the thiadiazole core. Ethynyl groups can be introduced via Sonogashira coupling or modified Ugi reactions, as demonstrated in related thiadiazole syntheses . Optimization includes controlling temperature (70–100°C), solvent selection (e.g., DMF or THF), and catalyst choice (e.g., CuI for cross-coupling). Yield improvements are achieved through continuous flow reactors and automated systems for precise parameter control .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectral analysis:
- IR Spectroscopy : Identifies functional groups (e.g., C≡C stretch ~2100 cm⁻¹ for ethynyl) and S–N vibrations (~650 cm⁻¹) .
- NMR : NMR detects aromatic protons and ethynyl proton absence (due to symmetry), while NMR confirms sp-hybridized carbons (~70–90 ppm for C≡C) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S ratios to verify purity (>95%) .
Advanced Research Questions
Q. How does the ethynyl substituent influence the reactivity and electronic properties of 1,2,3-thiadiazole?
- Methodological Answer : The ethynyl group introduces electron-withdrawing effects, enhancing electrophilic substitution at the thiadiazole ring. Comparative studies with alkyl or aryl substituents (e.g., cyclohexyl or phenyl) show:
- Reactivity : Ethynyl groups facilitate click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .
- Electronic Effects : Conjugation with the thiadiazole ring lowers LUMO energy, increasing susceptibility to nucleophilic attack. Computational DFT studies quantify these effects .
- Lipophilicity : Ethynyl groups reduce logP compared to alkyl chains, impacting cellular uptake .
Q. What computational strategies predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions. For example, derivatives with ethynyl groups show high affinity for CYP450 enzymes (binding energy ≤−8.0 kcal/mol) .
- QSAR Models : Use descriptors like polar surface area and H-bond acceptors to correlate structure with antifungal or anticancer activity .
- ADMET Prediction : SwissADME assesses pharmacokinetics (e.g., bioavailability score >0.55 for derivatives with balanced logP and molecular weight <500 Da) .
Q. How can derivatives of this compound be tailored for specific biological targets?
- Methodological Answer :
- Targeted Functionalization : Introduce substituents (e.g., fluorophenyl or methoxy groups) via Suzuki-Miyaura coupling to enhance binding to enzymes like acetylcholinesterase .
- Metal Complexation : Coordinate with transition metals (e.g., Cu(II) or Pt(II)) to modulate redox activity and anticancer properties. Cyclic voltammetry reveals metal-ligand charge transfer peaks at ~0.5 V .
- Biological Assays : Screen against pathogen panels (e.g., Candida albicans MIC ≤25 µg/mL) or cancer cell lines (e.g., IC₅₀ ≤10 µM in MCF-7) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
